Fusaricidin C -

Fusaricidin C

Catalog Number: EVT-245780
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of fusaricidin C has been explored through various methods. A notable approach involves solid-phase peptide synthesis (SPPS), where the cyclic depsipeptide structure is assembled on a solid support before the introduction of the lipid side chain. This method allows for greater control over stereochemistry and yield compared to traditional solution-phase synthesis techniques .

The technical details of synthesis include:

  • Starting Materials: The synthesis often begins with natural fatty acids or amides as precursors.
  • Key Steps:
    • Formation of the cyclic peptide backbone through head-to-tail macrolactamization.
    • Attachment of the lipid side chain, typically involving a late-stage coupling strategy to enhance efficiency .
  • Purification: Following synthesis, purification is achieved using high-performance liquid chromatography (HPLC), allowing for the isolation of active compounds from fermentation broths or synthetic mixtures .
Molecular Structure Analysis

Fusaricidin C has a complex molecular structure characterized by its cyclic hexadepsipeptide configuration. The molecular formula can be represented as C41H69N7O8C_{41}H_{69}N_7O_8, with a molecular weight of approximately 795 Da. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the arrangement of amino acids and the presence of specific functional groups .

Key Structural Features:

  • Cyclic Backbone: Composed of six amino acids forming a cyclic structure.
  • Lipid Modification: The molecule features a long-chain fatty acid moiety that contributes to its amphipathic nature.
  • Amino Acid Composition: Includes both D- and L-amino acids, which are critical for biological activity .
Chemical Reactions Analysis

Fusaricidin C undergoes various chemical reactions that are essential for its biological activity. These reactions primarily involve interactions with fungal cell membranes, leading to disruption and ultimately cell death.

Key Reactions:

  • Membrane Disruption: Fusaricidin C interacts with phospholipid bilayers, altering membrane permeability.
  • Inhibition of Cell Wall Synthesis: It may interfere with chitin synthesis in fungal cells, contributing to its antifungal properties .
  • Enzymatic Interactions: The compound may also inhibit specific enzymes involved in fungal metabolism.

Technical details regarding these reactions often involve kinetic studies to determine binding affinities and inhibition constants against target fungi.

Mechanism of Action

The mechanism of action of fusaricidin C is primarily attributed to its ability to disrupt fungal cell membranes. Upon interaction with target cells, fusaricidin C integrates into the lipid bilayer, leading to increased permeability and leakage of intracellular contents.

Process Details:

  1. Membrane Insertion: The lipid tail facilitates insertion into the membrane.
  2. Pore Formation: This insertion can lead to pore formation or destabilization of membrane integrity.
  3. Cell Death Induction: Ultimately, these actions result in cell lysis and death due to loss of essential cellular functions .

Data supporting this mechanism include studies demonstrating reduced viability of fungal cells upon exposure to fusaricidin C at varying concentrations.

Physical and Chemical Properties Analysis

Fusaricidin C exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties:

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points can vary based on purity but typically fall within a defined range for similar compounds.

Relevant analyses often involve spectroscopic methods (e.g., UV-Vis, NMR) to characterize these properties further .

Applications

Fusaricidin C has significant applications in scientific research and agriculture due to its antifungal properties.

Scientific Uses:

  • Antifungal Research: Investigated as a potential treatment for fungal infections in crops.
  • Biopesticide Development: Explored for use in integrated pest management strategies due to its natural origin and effectiveness against plant pathogens .
  • Pharmaceutical Research: Studied for potential applications in developing new antifungal agents or as a template for synthetic modifications.
Biosynthesis and Genetic Regulation of Fusaricidin C

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Fusaricidin C Production

Fusaricidin C is assembled via non-ribosomal peptide synthetase (NRPS) machinery, which bypasses ribosomal translation. This system enables the incorporation of non-proteinogenic amino acids and the formation of a cyclic depsipeptide scaffold. The NRPS pathway initiates with activation of a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid tail, followed by sequential addition of six amino acids: L-Thr, D-Val, L-Phe, D-allo-Thr, D-Asn, and D-Ala (for fusaricidin C specifically) [1] [7].

The enzymatic process involves three core domains within each NRPS module:

  • Adenylation (A) domains: Select and activate specific amino acid substrates as aminoacyl-adenylates.
  • Thiolation (T) domains: Attach activated substrates via a 4′-phosphopantetheine (4′-pp) cofactor.
  • Condensation (C) domains: Catalyze peptide bond formation between adjacent modules [3] [7].

Termination involves a thioesterase (TE) domain that releases the linear peptide and facilitates cyclization through ester bond formation between the Thr1 hydroxyl group and the C-terminal carboxylate [7] [10]. The GHPD side chain is critical for membrane targeting, enhancing fusaricidin C’s antifungal efficacy [8].

Table 1: Core Domains in Fusaricidin NRPS Machinery

DomainFunctionPost-Translational Modification
A (Adenylation)Substrate selection and ATP-dependent activationNone
T (Thiolation)Carrier for activated monomers4′-phosphopantetheinylation
C (Condensation)Peptide bond formationNone
E (Epimerization)L- to D-amino acid conversionNone
TE (Thioesterase)Cyclization/release of mature peptideNone

Modular Organization of the fus Gene Cluster in Paenibacillus polymyxa

The fusaricidin biosynthetic gene cluster (fus) spans ~25–30 kb and typically contains eight genes (fusG, fusF, fusE, fusD, fusC, fusB, fusA, and fusTE) arranged polycistronically as fusGFEDCBA-TE [1] [7] [10]. The core NRPS activities reside within fusA (encoding a six-module synthetase) and fusTE (thioesterase). Notably, fusTE is non-essential for fusaricidin C production, as its deletion in P. polymyxa WLY78 did not abolish antifungal activity [10].

The modular architecture follows a colinear "assembly-line" logic:

  • FusA encodes six consecutive modules (M1–M6), each incorporating one amino acid into the growing chain.
  • Modules 1 (M1) and 6 (M6) lack C domains, as M1 initiates chain elongation and M6 terminates it.
  • Epimerization (E) domains embedded in M2, M4, M5, and M6 generate D-configured residues [7] [9].

Table 2: Modular Organization of the FusA NRPS in Fusaricidin C Biosynthesis

GeneModuleDomainsIncorporated Residue
fusAM1A-TL-Thr
M2C-A-T-ED-Val
M3C-A-TL-Phe
M4C-A-T-ED-allo-Thr
M5C-A-T-ED-Asn
M6A-T-E-TE*D-Ala

*The TE domain in M6 is often supplemented by FusTE for cyclization efficiency [7] [10].

Role of Adenylation (A) Domains in Substrate Specificity for Fusaricidin C Assembly

A-domains dictate substrate selection through 10 critical amino acid residues lining the substrate-binding pocket. These residues form a non-ribosomal code predictive of amino acid specificity [7]. In P. polymyxa E681, FusA A-domains exhibit the following specificities:

  • M1 A-domain: Recognizes L-Thr (code: DAVTSLTSVP).
  • M2 A-domain: Activates L-Val (code: DIVMVGHVVP) before epimerization to D-Val.
  • M3 A-domain: Selects L-Phe (code: DIAMVGHVDS).
  • M4 A-domain: Binds L-allo-Thr (code: DAVTSLTSVP) for subsequent epimerization.
  • M5 A-domain: Activates L-Asn (code: DVIVVGNEVP).
  • M6 A-domain: Specific for L-Ala (code: DVVSVGNEVP) [7].

Mutation of A-domain residues (e.g., aspartate235 or glycine236) abolishes substrate activation, confirming their gatekeeper role [1] [7]. The GHPD side chain is activated by a standalone adenylating enzyme (FusG) prior to transfer to M1 [10].

Epimerization Domains and Stereochemical Configuration of Fusaricidin C

Four epimerization (E) domains (in M2, M4, M5, and M6) convert L-amino acids to their D-isomers during chain elongation. This stereochemical inversion is critical for fusaricidin C’s bioactivity, as D-residues confer resistance to proteases and enable optimal membrane interaction [2] [8] [9]. Key stereochemical features include:

  • M2 converts L-Val to D-Val.
  • M4 epimerizes L-allo-Thr to D-allo-Thr.
  • M5 generates D-Asn from L-Asn.
  • M6 produces D-Ala from L-Ala [7].

The E domains contain a conserved dual-HxxH motif that coordinates zinc ions for racemization catalysis. Disruption of this motif (e.g., H1012A/H1016A in M4) blocks epimerization and abolishes antifungal activity, confirming that D-configured residues are indispensable [2] [9].

Regulatory Mechanisms of the fus Operon: Promoter Elements and Transcriptional Control

Transcription of the fus cluster is governed by a central promoter upstream of fusG and tightly regulated by the KinB-Spo0A-AbrB cascade [5] [10]:

  • KinB kinase (Kin4833 in P. polymyxa WLY78) phosphorylates Spo0A under nutrient stress.
  • Phospho-Spo0A binds "0A boxes" (TGTCGAA) in the abrB promoter, repressing abrB transcription.
  • Reduced AbrB levels derepress the fus promoter, enabling RNA polymerase access [5].

The fus promoter contains a critical AbrB-binding site (5′-AATTTTAAAATAAATTTTGTGATTT-3′, positions –136 to –112 relative to the transcription start). AbrB deletion mutants exhibit 2–3-fold higher fusaricidin production, confirming its role as a transcriptional repressor [5] [10]. Additionally, metal ions (Zn2+, Fe3+) enhance fusaricidin yield by modulating A-domain activity, though not at the genetic level [1].

Properties

Product Name

Fusaricidin C

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